Tyr-His
Overview
Description
The Tyr-His motif, a covalently linked histidine-tyrosine pair, is a significant structural feature in various proteins, including the cytochrome c oxidase (CcO). This motif is known for its role in electron transfer processes and radical formation, which are essential in enzymatic reactions and redox biology .
Synthesis Analysis
The synthesis of Tyr-His linked structures can be complex and is often studied within the context of larger biomolecules. For instance, the synthesis of tyroscherin, which includes a tyrosine residue, involves a cross metathesis reaction that allows for the generation of various diastereomers, indicating the intricate nature of synthesizing tyrosine-containing compounds . Additionally, the synthesis of polypeptides like poly(Tyr-Ala-Glu) involves multiple steps, including polymerization and protective group removal, highlighting the challenges in synthesizing sequences that include tyrosine .
Molecular Structure Analysis
The molecular structure of the Tyr-His motif has been extensively studied using ab initio methods, revealing insights into the energetics and structural flexibility of the cross-linked residues. The formation of a His-Tyr radical is influenced by the protonation state of the imino N site on the His residue, which affects the ionization potential and proton dissociation energy. This suggests that the molecular structure of Tyr-His is sensitive to its environment and can exhibit different properties based on the presence of substituents and charges .
Chemical Reactions Analysis
The chemical reactivity of the Tyr-His motif is exemplified by the formation of tyrosyl radicals during enzymatic reactions. In prostaglandin H synthase, a tyrosyl radical is formed during the peroxidase reaction, which is a critical step in the enzyme's mechanism. This radical formation is transient and has been studied using EPR spectroscopy, demonstrating the dynamic nature of tyrosine in biochemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tyrosine-containing structures are influenced by their environment and the presence of other functional groups. For example, the polypeptide poly(Tyr-Ala-Glu) exhibits solubility changes based on pH and ionic strength, and its structure transitions between an alpha-helix and a random coil depending on these conditions. This indicates that tyrosine's properties are highly context-dependent . Additionally, the synthesis of tyrosine polyoxometalate nanotubes demonstrates the versatility of tyrosine in forming hybrid organic-inorganic materials with unique electrochemical properties .
Scientific Research Applications
Cognitive Enhancement
Tyrosine (TYR) supplementation has been shown to enhance cognitive flexibility and improve facets of cognitive control in situations with high cognitive demands. This is attributed to its ability to increase dopamine levels in the brain. Studies indicate that TYR promotes cognitive flexibility, particularly in proactive vs. reactive control during task-switching performance, suggesting its potential role in enhancing cognitive functions (Steenbergen, Sellaro, Hommel, & Colzato, 2015).
Physical Performance in Stressful Conditions
Investigations into the effects of TYR ingestion on cognitive and physical performance under stress reveal mixed outcomes. While TYR is known to improve aspects of cognitive function during acute stress, its impact on physical performance, particularly in stressful environments like high heat, is less conclusive. Studies exploring the optimal dosage relative to blood values and its effects during military-based protocols in heat did not find significant benefits of TYR on cognitive function or physical performance (Coull, Chrismas, Watson, Horsfall, & Taylor, 2016).
Hepatorenal Tyrosinaemia (Tyr 1)
Research on hepatorenal tyrosinaemia, a rare inborn error of tyrosine metabolism, shows the necessity of early treatment with NTBC and diet to prevent complications like liver failure and renal disease. This emphasizes the importance of TYR in metabolic control and highlights its clinical implications in managing Tyr 1 (Mayorandan, Meyer, Gokçay, et al., 2014).
Modulating Effects Based on Individual Differences
Studies suggest that TYR's effects on cognitive control in healthy humans may depend on individual differences related to dopamine function. TYR is considered not just as an enhancer of healthy cognitive functioning but also as a means to reduce the negative side-effects of dopamine-related pathologies. Individual differences in response to TYR supplementation could be due to variations in DA function (Jongkees, Hommel, & Colzato, 2014).
Influence on Cognitive Performance During Cold Exposure
TYR supplementation was found to mitigate working memory deficits during cold exposure. In a study involving volunteers subjected to cold conditions, TYR intake led to improved cognitive performance, indicating its potential role in enhancing cognition under environmental stress (Mahoney, Castellani, Kramer, Young, & Lieberman, 2007).
Health Effects of Dietary Oxidized Tyrosine
Research on the long-term health effects of dietary oxidized tyrosine in mice revealed significant changes in systemic metabolic processes, indicating potential risks associated with the consumption of oxidized TYR products. These findings highlight the importance of reducing the generation of oxidized protein products in the food system (Yang, Zhang, Yan, et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-12(5-9-1-3-11(20)4-2-9)14(21)19-13(15(22)23)6-10-7-17-8-18-10/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23)/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOOYCZQENFIMC-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427229 | |
Record name | L-Histidine, L-tyrosyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyr-His | |
CAS RN |
3788-44-1 | |
Record name | L-Histidine, L-tyrosyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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